

# Raloxifene N-oxide Reference Standard: A Technical Guide to Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the availability, purity, and analytical methodologies for the **Raloxifene N-oxide** reference standard. **Raloxifene N-oxide** is a critical reference material for researchers and pharmaceutical scientists involved in the development, manufacturing, and quality control of Raloxifene-containing drug products. It is a known impurity and a metabolite of Raloxifene, a selective estrogen receptor modulator (SERM).

# Availability of Raloxifene N-oxide Reference Standard

Raloxifene N-oxide reference standard is commercially available from a variety of specialized suppliers of pharmaceutical reference standards and research chemicals. The availability and product specifications from several key suppliers are summarized in the table below.

Researchers are advised to request a certificate of analysis (CoA) from the supplier to obtain lot-specific purity and characterization data.



Supplier	Product Name	CAS Number	Purity	Notes
MedchemExpres s	Raloxifene N- Oxide (Standard)	195454-31-0	Not specified, analytical standard grade	Intended for research and analytical applications.[1]
LGC Standards	Raloxifene N- Oxide	195454-31-0	>95% (HPLC)	Available in various pack sizes.[2]
Mithridion	Raloxifene N- Oxide	Not specified	Not specified	Available in 5mg and 100mg quantities.[3][4]
SynThink Research Chemicals	Raloxifene N- Oxide	195454-31-0	High purity	Supplied with a comprehensive CoA including 1H-NMR, Mass, HPLC, IR, and TGA data.[5]
Elex Biotech LLC	Raloxifene N- Oxide	195454-31-0	Not specified	-
TLC Pharmaceutical Standards	Raloxifene EP Impurity A, N- oxide	Not specified	Not specified	Listed as a related compound of Raloxifene.
Chemicea Pharmaceuticals	Raloxifene EP Impurity A, N- oxide	NA	Not specified	-
ChemicalBook	Raloxifene N- Oxide	195454-31-0	95.0%-99.8%	-

### **Physicochemical Properties and Purity Analysis**



The purity of the **Raloxifene N-oxide** reference standard is typically determined by High-Performance Liquid Chromatography (HPLC). The following table summarizes its key physicochemical properties.

Property	Value	Reference
	[6-hydroxy-2-(4-	
	hydroxyphenyl)-1-	
Chemical Name	benzothiophen-3-yl]-[4-[2-(1-	
	oxidopiperidin-1-ium-1-	
	yl)ethoxy]phenyl]methanone	
	Raloxifene EP Impurity C, USP	_
Synonyms	Raloxifene Related Compound	
	С	
CAS Number	195454-31-0	_
Molecular Formula	C28H27NO5S	_
Molecular Weight	489.58 g/mol	

#### **Purity Data**

Most reputable suppliers provide a purity value for their **Raloxifene N-oxide** reference standard, which is predominantly determined by HPLC. A typical purity specification is greater than 95%. For instance, LGC Standards specifies a purity of >95% by HPLC. SynThink Research Chemicals provides a comprehensive data package that includes HPLC purity analysis along with other spectral data.

### **Experimental Protocols**

This section details the methodologies for the synthesis and analytical characterization of **Raloxifene N-oxide**, based on information from scientific literature and pharmacopeial monographs.

#### Synthesis of Raloxifene N-oxide Reference Standard



**Raloxifene N-oxide** can be prepared by the controlled oxidation of Raloxifene. A common method involves a forced degradation study using an oxidizing agent like hydrogen peroxide. The following protocol is adapted from the United States Pharmacopeia (USP) monograph for Raloxifene Hydrochloride, which describes the in-situ generation of **Raloxifene N-oxide** for system suitability purposes.

Protocol for Oxidative Degradation to Generate Raloxifene N-oxide:

- Dissolution: Accurately weigh approximately 6 mg of Raloxifene Hydrochloride reference standard and transfer to a 50-mL volumetric flask.
- Solvent Addition: Add 15.0 mL of acetonitrile and 3.0 mL of water to the flask and mix to dissolve the Raloxifene Hydrochloride.
- Oxidation: Add 5.0 mL of 30 percent hydrogen peroxide (unstabilized) to the solution.
- Incubation: Shake the solution for approximately 30 minutes, followed by sonication for about 30 minutes. Allow the solution to stand at 30°C for at least 6 hours. During this time, a partial conversion of Raloxifene to **Raloxifene N-oxide** occurs.
- Dilution: Dilute the solution to the 50.0 mL mark with the appropriate aqueous buffer (e.g., Solution A from the USP method).

Note: This procedure is intended for the generation of **Raloxifene N-oxide** for analytical identification and method validation. For the preparation of a purified reference standard, further purification steps such as preparative HPLC would be necessary.

# Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of **Raloxifene N-oxide** is typically assessed using a reversed-phase HPLC method. The following method is based on the analysis of Raloxifene and its impurities.

**HPLC Method Parameters:** 



Parameter	Description
Column	Inertsil C8-3, (250 x 4.6) mm, 5 μm or equivalent
Mobile Phase A	0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B	Acetonitrile
Gradient	A time-based gradient elution is typically employed to separate Raloxifene from its impurities, including the N-oxide. A common gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
Flow Rate	1.0 mL/min
Detection	UV at 280 nm
Column Temperature	45°C

System Suitability: The resolution between the Raloxifene peak and the **Raloxifene N-oxide** peak should be not less than 2.0.

#### **Characterization by Mass Spectrometry (MS)**

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the identity of **Raloxifene N-oxide**.

LC-MS Method Parameters:



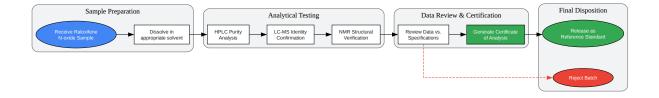
Parameter	Description
Column	X-Terra RP-8, (250 x 4.6) mm or equivalent
Mobile Phase A	10 mM Ammonium formate buffer, pH adjusted to 3.0 with formic acid
Mobile Phase B	Acetonitrile
Ionization	Electrospray Ionization (ESI), positive mode
Mass Analyzer	Triple Quadrupole or Time-of-Flight (TOF)

The expected protonated molecule [M+H]+ for **Raloxifene N-oxide** would be at m/z 490.16.

#### **Visualizations**

## **Experimental Workflow for Quality Control of Raloxifene N-oxide**

The following diagram illustrates a typical workflow for the quality control of a **Raloxifene N-oxide** reference standard.



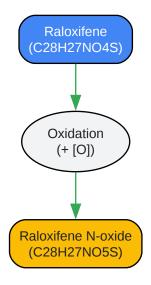
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Figure 1: Quality Control Workflow for **Raloxifene N-oxide** Reference Standard.



### Logical Relationship of Raloxifene and its N-oxide Impurity

The following diagram illustrates the chemical relationship between Raloxifene and its N-oxide impurity, which is formed through an oxidation process.



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Figure 2: Formation of **Raloxifene N-oxide** from Raloxifene.

In conclusion, **Raloxifene N-oxide** reference standard is readily available from several commercial suppliers, typically with a purity of >95% as determined by HPLC. Its identity and purity can be confirmed using a combination of chromatographic and spectroscopic techniques. The experimental protocols provided in this guide offer a starting point for researchers and quality control analysts working with this important pharmaceutical reference standard.

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- To cite this document: BenchChem. [Raloxifene N-oxide Reference Standard: A Technical Guide to Availability, Purity, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135816#raloxifene-n-oxide-reference-standard-availability-and-purity]

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